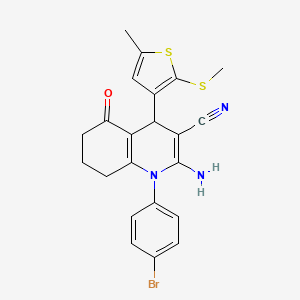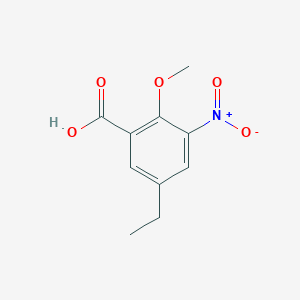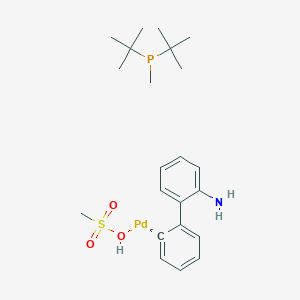
2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 5-bromopyridine-2-amine in the presence of a suitable catalyst. This is followed by cyclization and nitrile formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino alcohols.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives with different properties.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine
Medicinal chemistry research explores the compound’s potential as a therapeutic agent. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
類似化合物との比較
Similar Compounds
- 2-Amino-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(5-chloropyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The presence of the bromopyridinyl group in 2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile distinguishes it from similar compounds. This unique structural feature may confer specific biological activities or chemical reactivity that are not observed in other quinoline derivatives.
特性
CAS番号 |
311765-36-3 |
|---|---|
分子式 |
C21H15BrCl2N4O |
分子量 |
490.2 g/mol |
IUPAC名 |
2-amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H15BrCl2N4O/c22-11-4-7-18(27-10-11)28-16-2-1-3-17(29)20(16)19(14(9-25)21(28)26)13-6-5-12(23)8-15(13)24/h4-8,10,19H,1-3,26H2 |
InChIキー |
GGPRBESJAGNKMY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(C(=C(N2C3=NC=C(C=C3)Br)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046515.png)
![Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12046521.png)
![7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12046523.png)



![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12046554.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B12046567.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid o-tolylamide](/img/structure/B12046570.png)


